molecular formula C4H7BrMg B1587994 1-Methyl-1-propenylmagnesium bromide CAS No. 85676-85-3

1-Methyl-1-propenylmagnesium bromide

Cat. No. B1587994
CAS RN: 85676-85-3
M. Wt: 159.31 g/mol
InChI Key: FGYXQBPXHQHYNU-UHFFFAOYSA-M
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Description

1-Methyl-1-propenylmagnesium bromide is a heterocyclic organic compound. It serves as a Grignard reagent in chemical synthesis . Additionally, it is available as a 0.5M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The linear formula for 1-Methyl-1-propenylmagnesium bromide is CH3CH=C(CH3)MgBr. It has a molecular weight of 159.31 g/mol .


Chemical Reactions Analysis

  • Palladium-catalyzed coupling with aryl tosylates .
  • Synthesis of (2S,3S)-3′-fluoroisoleucine .
  • Formation of titanocene alkenylidene intermediates in situ, which then react with carbonyl compounds to form corresponding allenes .

Physical And Chemical Properties Analysis

  • Form: Liquid (colorless to dark yellow)

Scientific Research Applications

1-Methyl-1-propenylmagnesium bromide is a Grignard reagent, which are commonly used in chemical synthesis . Its linear formula is CH3CH=C(CH3)MgBr . It’s sensitive to heat and hygroscopic .

Grignard reagents are used in a variety of chemical and organic transformations . For example, 1-Propenylmagnesium bromide, a similar compound, is used in the conversion of [11C]CO2 to [11C] amides via Mitsunobu reaction .

Another application of a similar compound, 1-Propenylmagnesium bromide, is in the preparation of Titanocene alkenylidene intermediates in situ from alkenyltitanocene precursors, which then reacts with carbonyl compounds to form the corresponding allenes .

  • Palladium-Catalyzed Coupling with Aryl Tosylates 2-Methyl-1-propenylmagnesium bromide, a similar compound, has been used in a study of a palladium-catalyzed coupling with aryl tosylates . This reaction is a key step in many synthetic procedures, particularly in the pharmaceutical industry.

  • Synthesis of Fluoroisoleucine 2-Methyl-1-propenylmagnesium bromide has also been used in the synthesis of (2 S,3 S)-3′-fluoroisoleucine . This compound is a derivative of the amino acid isoleucine and has potential applications in medicinal chemistry.

  • Preparation of Alkenyltitanocene Precursors 1-Propenylmagnesium bromide, another similar compound, is used in the preparation of Titanocene alkenylidene intermediates in situ from alkenyltitanocene precursors . These intermediates then react with carbonyl compounds to form the corresponding allenes .

  • Conversion of Methyl 4-Ethoxybenzoate 1-Propenylmagnesium bromide has been used in the conversion of methyl 4-ethoxybenzoate to 1-(4-ethoxy-phenyl)-3-methyl-hex-4-en-1-one . This reaction is an example of a Grignard reaction, which is a cornerstone of organic chemistry.

  • Palladium-Catalyzed Coupling with Aryl Tosylates 2-Methyl-1-propenylmagnesium bromide, a similar compound, has been used in a study of a palladium-catalyzed coupling with aryl tosylates . This reaction is a key step in many synthetic procedures, particularly in the pharmaceutical industry.

  • Synthesis of Fluoroisoleucine 2-Methyl-1-propenylmagnesium bromide has also been used in the synthesis of (2 S,3 S)-3′-fluoroisoleucine . This compound is a derivative of the amino acid isoleucine and has potential applications in medicinal chemistry.

  • Preparation of Alkenyltitanocene Precursors 1-Propenylmagnesium bromide, another similar compound, is used in the preparation of Titanocene alkenylidene intermediates in situ from alkenyltitanocene precursors . These intermediates then react with carbonyl compounds to form the corresponding allenes .

  • Conversion of Methyl 4-Ethoxybenzoate 1-Propenylmagnesium bromide has been used in the conversion of methyl 4-ethoxybenzoate to 1-(4-ethoxy-phenyl)-3-methyl-hex-4-en-1-one . This reaction is an example of a Grignard reaction, which is a cornerstone of organic chemistry.

Safety And Hazards

1-Methyl-1-propenylmagnesium bromide is highly flammable and releases flammable gases when in contact with water. It is harmful if swallowed, causes severe skin burns, and may irritate the respiratory system. Additionally, it is suspected of causing cancer .

Future Directions

Research on 1-Methyl-1-propenylmagnesium bromide continues to explore its applications in organic synthesis, including the development of novel reactions and the synthesis of bioactive compounds .

properties

IUPAC Name

magnesium;but-2-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXQBPXHQHYNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=[C-]C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-propenylmagnesium bromide

CAS RN

85676-85-3
Record name 1-Methyl-1-propenylmagnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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